

An In-depth Technical Guide to the Molecular Structure of p-Phenetidine

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Compound of Interest

Compound Name: *p*-Phenetidine

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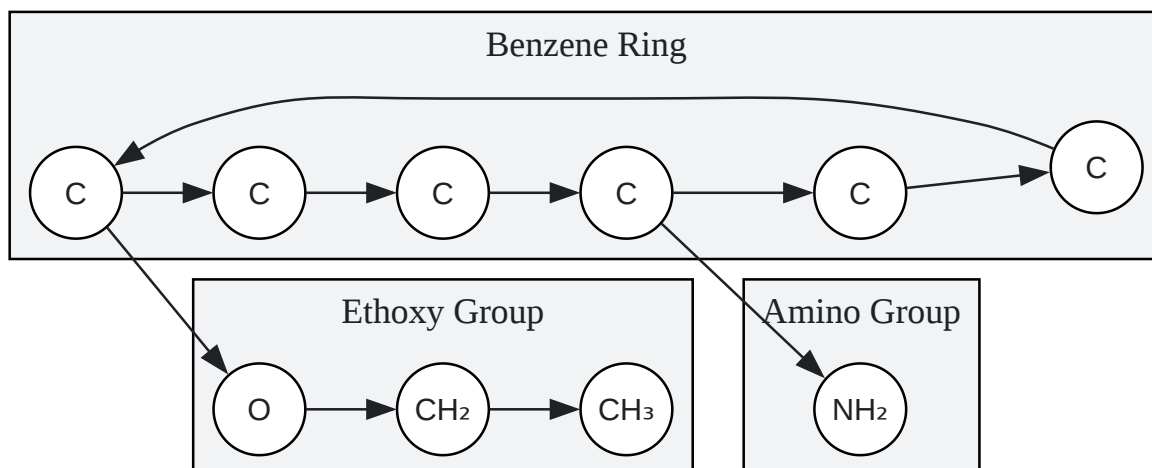
For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic organic compound with the chemical formula $C_8H_{11}NO$.^{[1][2][3]} It is a colorless to light-red liquid that darkens upon exposure to air and light.^[2] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other commercially significant organic molecules.^[3] Notably, it is a metabolite of the analgesic drug phenacetin and has been studied for its effects on cyclooxygenase (COX) enzymes.^{[4][5]} This guide provides a comprehensive overview of the molecular structure of **p-phenetidine**, including its spectroscopic characteristics, molecular geometry, and relevant biological pathways.

Molecular Structure and Identification

The molecular structure of **p-phenetidine** consists of a benzene ring substituted with an amino group ($-NH_2$) and an ethoxy group ($-OCH_2CH_3$) at the para (1,4) positions.



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Caption: Molecular structure of **p-Phenetidine**.

Table 1: General and Identification Properties of **p-Phenetidine**

Property	Value
IUPAC Name	4-ethoxyaniline
Other Names	p-Phenetidine, 4-Aminophenetole
CAS Number	156-43-4[1][2][5]
Molecular Formula	C ₈ H ₁₁ NO[1][2][3]
Molecular Weight	137.18 g/mol [1][2]
Appearance	Colorless to dark red liquid[2]
Melting Point	2-5 °C
Boiling Point	250-255 °C
Density	1.065 g/mL at 25 °C
Solubility in Water	20 g/L at 20 °C[3]
SMILES	CCOc1ccc(N)cc1[1]
InChI	InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **p-phenetidine**. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for **p-Phenetidine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.69	d	2H	Aromatic Protons (ortho to -NH ₂)
6.63	d	2H	Aromatic Protons (ortho to -OCH ₂ CH ₃)
3.93	q	2H	-OCH ₂ CH ₃
3.33	s	2H	-NH ₂
1.35	t	3H	-OCH ₂ CH ₃

Table 3: ¹³C NMR Spectroscopic Data for **p-Phenetidine**

Chemical Shift (ppm)	Assignment
152.4	C-O
141.9	C-N
116.3	Aromatic CH (ortho to -NH ₂)
115.8	Aromatic CH (ortho to -OCH ₂ CH ₃)
64.1	-OCH ₂ CH ₃
15.2	-OCH ₂ CH ₃

Table 4: Infrared (IR) Spectroscopy Data for **p-Phenetidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1620	Strong	N-H bend
1510	Strong	Aromatic C=C stretch
1240	Strong	Aryl C-O stretch
1050	Strong	Aliphatic C-O stretch
825	Strong	p-disubstituted benzene C-H bend

Table 5: Mass Spectrometry Data for **p-Phenetidine**

m/z	Relative Intensity (%)	Assignment
137	100	[M] ⁺ (Molecular Ion)
109	80	[M - C ₂ H ₄] ⁺
108	65	[M - C ₂ H ₅] ⁺
81	40	[C ₆ H ₅ N] ⁺
80	35	[C ₆ H ₄ N] ⁺

Molecular Geometry

The precise bond lengths and angles of **p-phenetidine** are crucial for understanding its reactivity and intermolecular interactions. As experimental crystallographic data is not readily available, the following data is based on computational chemistry calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

Table 6: Calculated Bond Lengths and Angles for **p-Phenetidine**

Bond/Angle	Value (Å or °)
Bond Lengths	
C-C (aromatic)	1.39 - 1.40
C-N	1.40
C-O (aromatic)	1.37
O-C (ethyl)	1.43
C-C (ethyl)	1.53
C-H (aromatic)	1.08
N-H	1.01
C-H (ethyl)	1.10
Bond Angles	
C-C-C (aromatic)	119 - 121
C-C-N	120.5
C-C-O	120.3
C-O-C	118.2
H-N-H	108.5
O-C-C	109.1

Experimental Protocols

Synthesis of p-Phenetidine from p-Nitrophenetole

This protocol describes a common laboratory-scale synthesis of **p-phenetidine** via the reduction of p-nitrophenetole.

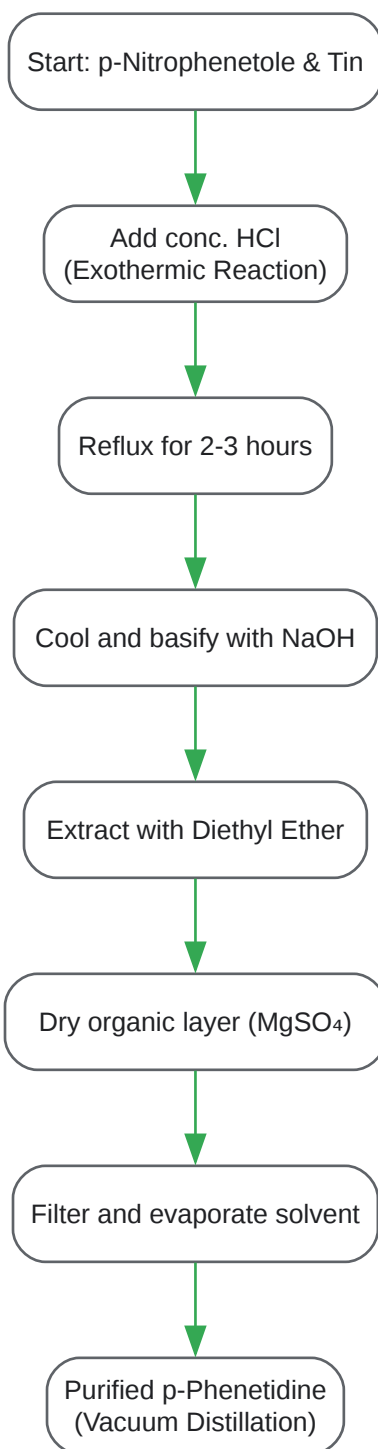
Materials:

- p-Nitrophenetole

- Tin (Sn) metal, granular
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH), 50% solution
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole and granular tin.
- Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
- After the initial reaction subsides, heat the mixture to reflux for 2-3 hours with continuous stirring.
- Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts and liberate the free **p-phenetidine**.
- Extract the **p-phenetidine** from the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
- The crude **p-phenetidine** can be purified by vacuum distillation.



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Caption: Workflow for the synthesis of **p-Phenetidine**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Dissolve 5-10 mg of **p-phenetidine** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

- For a liquid sample, a small drop of **p-phenetidine** can be placed between two potassium bromide (KBr) plates to form a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Acquire the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

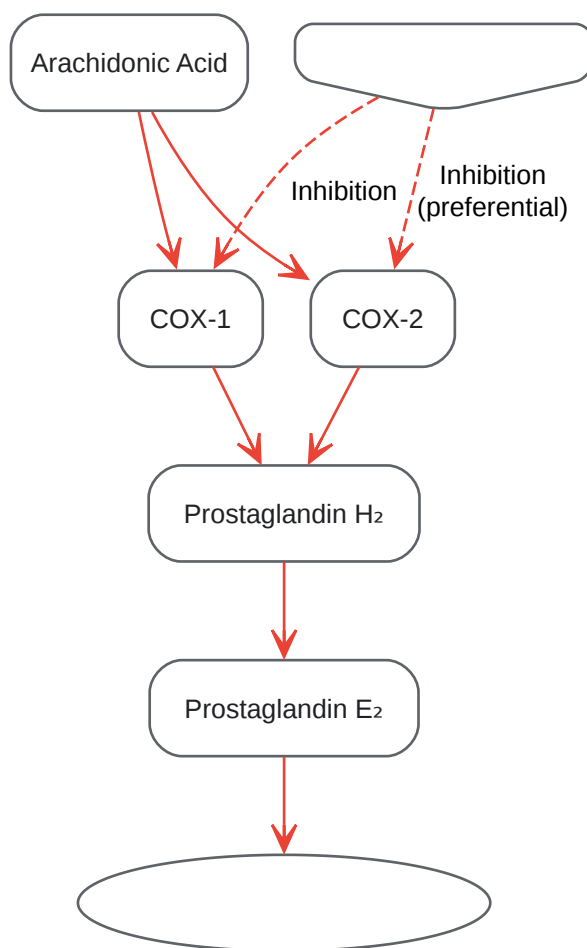
Mass Spectrometry (GC-MS):

- Prepare a dilute solution of **p-phenetidine** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to separate the analyte from any impurities.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Biological Significance: Interaction with COX Signaling Pathway

p-Phenetidine is a known metabolite of phenacetin and has been shown to interact with the cyclooxygenase (COX) signaling pathway.^{[4][5]} Specifically, it acts as an inhibitor of both COX-

1 and COX-2 enzymes, with some preference for COX-2.[4][5] This inhibition reduces the production of prostaglandins, such as prostaglandin E₂ (PGE₂), which are key mediators of inflammation and pain. The reduction of COX-2 expression at higher concentrations of **p-phenetidine** further contributes to its anti-inflammatory effects.[4][5]



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Caption: **p-Phenetidine**'s role in the COX signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **p-phenetidine**, a compound of significant interest in medicinal and industrial chemistry. The comprehensive data presented, including its physicochemical properties, detailed spectroscopic signatures, and computationally-derived molecular geometry, serves as a valuable resource for researchers. Furthermore, the elucidation of its interaction with the COX

signaling pathway highlights its biological relevance and potential for further investigation in drug development. The provided experimental protocols offer practical guidance for the synthesis and analysis of this important molecule.

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